Acitretin-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

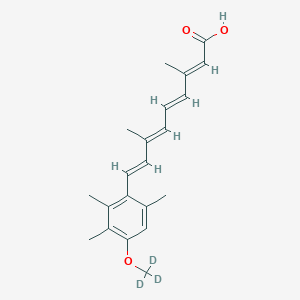

Acitretin-d3 is a deuterated form of acitretin, a second-generation retinoid primarily used in the treatment of severe psoriasis. The deuterium atoms replace hydrogen atoms in the acitretin molecule, which can be useful in pharmacokinetic studies as internal standards . Acitretin itself is a synthetic derivative of vitamin A and is known for its ability to regulate cell growth and differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acitretin-d3 involves the incorporation of deuterium atoms into the acitretin molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated acetic acid in the presence of a catalyst to introduce deuterium atoms into the acitretin structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the final product meets the required standards for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Acitretin-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites.

Reduction: It can undergo reduction reactions, although these are less common.

Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Strong nucleophiles like sodium methoxide are often employed.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites of this compound, which can be analyzed using techniques like liquid chromatography-tandem mass spectrometry .

Scientific Research Applications

Acitretin-d3 is widely used in scientific research due to its stability and unique properties. Some of its applications include:

Pharmacokinetic Studies: Used as an internal standard to study the metabolism and distribution of acitretin in the body.

Dermatological Research: Investigated for its effects on skin cell growth and differentiation, particularly in the treatment of psoriasis.

Neuroscience: Studied for its potential effects on brain lipidomics and its implications in pediatric and adolescent dermatological therapy.

Drug Delivery Systems: Explored in the development of novel drug delivery systems, such as solid lipid nanoparticles, to enhance its bioavailability and reduce systemic toxicity.

Mechanism of Action

The exact mechanism of action of acitretin-d3 is not fully understood, but it is believed to work by targeting specific retinoid receptors in the skin, such as retinoic acid receptors and retinoid X receptors. These receptors help normalize the growth cycle of skin cells, reducing excessive cell growth and keratinization . This compound also exhibits antiproliferative, anti-inflammatory, and anti-angiogenic effects .

Comparison with Similar Compounds

Similar Compounds

Etretinate: A precursor to acitretin, with a longer half-life and more severe side effects.

Isotretinoin: Another retinoid used primarily for severe acne, with different pharmacokinetic properties.

Bexarotene: Used in the treatment of cutaneous T-cell lymphoma, with a different mechanism of action.

Uniqueness of Acitretin-d3

This compound is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic studies. Its ability to regulate cell growth and differentiation makes it particularly valuable in dermatological research and therapy .

Biological Activity

Acitretin-D3 is a retinoid compound derived from acitretin, which is primarily used in the treatment of psoriasis and other skin disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, safety profile, and potential therapeutic applications based on recent research findings.

This compound exerts its biological effects through several mechanisms:

- Gene Expression Modulation : this compound influences the expression of genes involved in lipid metabolism. Studies have shown that it can upregulate genes such as Elovl3, which is crucial for fatty acid elongation, while downregulating others like Lcat, indicating a complex interaction with lipid homeostasis in tissues .

- Blood-Brain Barrier Penetration : Research indicates that acitretin can cross the blood-brain barrier (BBB), where it enhances the expression of ADAM10, a protein involved in amyloid precursor protein processing. This suggests potential neuroprotective effects, particularly in neurodegenerative conditions .

- Antiproliferative Effects : As a retinoid, this compound exhibits antiproliferative properties, which are beneficial in treating hyperproliferative skin conditions like psoriasis. It modulates keratinocyte differentiation and proliferation through retinoic acid receptors (RARs) and retinoid X receptors (RXRs) .

Psoriasis Treatment

This compound has been extensively studied for its efficacy in managing psoriasis:

- A study involving 116 patients demonstrated a significant reduction in psoriasis severity with acitretin treatment. The Dermatology Life Quality Index (DLQI) scores improved notably among patients receiving acitretin, reflecting enhanced quality of life despite some adverse events .

- In a clinical trial assessing the effects of acitretin on skin warts, 42.9% of patients achieved complete clearance after two months of treatment. The drug was well tolerated with minimal side effects .

Formulation Innovations

Recent advancements include the development of nanovesicular gel formulations containing this compound:

- Nanovesicular Gel : This formulation enhances drug delivery and stability. Studies show that optimized niosomal formulations improve skin permeation and reduce irritation compared to conventional gels. The antipsoriatic activity was significantly greater in these formulations, demonstrating better drug deposition in skin layers .

Safety Profile and Adverse Effects

While this compound is generally well tolerated, it is associated with various adverse effects:

- Common side effects include dry skin, cheilitis, and elevated triglycerides. A retrospective analysis found that 50% of patients experienced increased triglyceride levels during treatment .

- A prospective study highlighted that adverse events related to acitretin significantly impacted patients’ quality of life but rarely caused severe psychological issues like anxiety or depression .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Properties

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+/i6D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUNBGSDBOWDMA-FDNRGZQGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.